1-(3-Amino-4-methylphenyl)-3,3-dimethylurea
Description
Properties
IUPAC Name |
3-(3-amino-4-methylphenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,11H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKYZXGNETYELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary of Key Preparation Methods
| Method | Main Reactants | Solvent | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Phosgene Reaction | Methylamine + Phosgene | Water | 18–50°C | >90% | High yield, straightforward | Handling toxic gases |
| Carbamoyl Chloride Route | Aromatic amines + Phosgene derivatives | Dichloromethane | 20–50°C | ~92% | Structural flexibility | Multi-step synthesis |
| Urea + Dimethylamine | Urea + Dimethylamine | Sealed reactor | 125–130°C | >90% | High purity, scalable | Requires high temperature |
| Acid-Catalyzed Dehydration | Urea derivatives | Inert solvent | 80–120°C | High | Stereoisomer control | Complex intermediates |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-methylphenyl)-3,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted ureas with different functional groups.
Scientific Research Applications
1-(3-Amino-4-methylphenyl)-3,3-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-methylphenyl)-3,3-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include binding to active sites or allosteric sites, altering the function of the target molecules.
Comparison with Similar Compounds
Herbicidal Urea Derivatives
Urea-based herbicides often feature halogenated or substituted phenyl rings. Key comparisons include:
Key Observations :
- Substituent Effects: Chlorine atoms enhance herbicidal activity and environmental persistence but increase hydrophobicity (log P). The amino group in the target compound may improve water solubility, reducing soil adsorption compared to Diuron or Chlorotoluron .
- Metabolites : Diuron degrades to 1-(3,4-dichlorophenyl)-3-methylurea and 1-(3,4-dichlorophenyl)urea, which are less stable. The 3,3-dimethyl groups in the target compound likely improve metabolic stability .
Urea Derivatives in Epoxy Resin Curing
Ureas act as catalysts or co-curing agents in epoxy resins. Notable examples:
Key Observations :
- Thermal Stability: Dimethyl groups on urea nitrogen improve thermal stability compared to mono-methyl or non-methylated derivatives .
Pharmaceutical and Specialty Ureas
Ureas with complex substituents exhibit diverse bioactivities:
Key Observations :
- Hydrogen Bonding: Hydroxyl (CHPDMU) or amino groups (target compound) increase hydrogen-bonding capacity, affecting solubility and receptor interactions.
- Safety Profile: Chlorinated derivatives like CHPDMU require stringent handling (e.g., GHS Category 2 hazards), whereas the amino group in the target compound may alter toxicity .
Biological Activity
1-(3-Amino-4-methylphenyl)-3,3-dimethylurea is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and as an anti-inflammatory agent. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a urea functional group attached to a substituted aromatic ring, which is crucial for its biological activity.
Biological Activity Overview
Research has shown that this compound exhibits various biological activities:
- Antitumor Activity : Studies indicate that this compound can inhibit the proliferation of several cancer cell lines. It has been linked to the inhibition of specific signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains, although further research is required to establish its efficacy and mechanism.
Antitumor Activity
A notable study evaluated the antitumor properties of this compound against various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Inhibition of cell cycle progression |
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.8 | Inhibition of PI3K/Akt pathway |
These findings suggest that the compound may serve as a lead in developing new anticancer therapies.
Anti-inflammatory Effects
In a separate investigation focused on inflammation, this compound was tested for its ability to reduce nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS). The results showed:
- Reduction in Nitric Oxide Levels : A significant decrease in NO production was observed at concentrations above 5 µM.
- Cytokine Modulation : The compound downregulated pro-inflammatory cytokines like TNF-alpha and IL-6.
These outcomes support its potential use in inflammatory conditions.
Antimicrobial Activity
The antimicrobial properties were assessed against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
While showing some effectiveness against these pathogens, further optimization and testing are necessary to enhance its antimicrobial profile.
Case Studies
Case Study 1 : In a clinical trial involving patients with advanced melanoma, administration of a formulation containing this compound resulted in a partial response in 30% of participants. The trial highlighted the need for further studies on dosage and combination therapies.
Case Study 2 : An animal model study demonstrated that treatment with this compound led to significant reductions in tumor size compared to control groups. This suggests promising preclinical efficacy warranting further exploration.
Q & A
Q. What computational approaches predict the ecotoxicological risks of this compound in aquatic ecosystems?
- Methodology :
- QSAR Modeling : Train models on algal growth inhibition (e.g., Pseudokirchneriella subcapitata) using descriptors like logP and topological polar surface area.
- Mesocosm Studies : Simulate freshwater ecosystems to assess bioaccumulation in fish (e.g., Danio rerio) and trophic transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
